molecular formula C14H14ClN3 B12098490 6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine

6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine

Cat. No.: B12098490
M. Wt: 259.73 g/mol
InChI Key: NHZIJAASRJIDFC-UHFFFAOYSA-N
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Description

6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine is a heterocyclic organic compound with the molecular formula C14H14ClN3 This compound is known for its unique structure, which includes a pyrido[4,3-D]pyrimidine core substituted with a benzyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloropyridine with benzylamine in the presence of a base, followed by cyclization to form the pyrido[4,3-D]pyrimidine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted pyrido[4,3-D]pyrimidine derivatives, which can have different functional groups attached to the core structure. These derivatives are often explored for their potential biological activities .

Scientific Research Applications

6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
  • 6-Benzyl-5,6,7,8-tetrahydro-pyrido[4,3-D]pyrimidine

Uniqueness

6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine (CAS Number: 105958-29-0) is a heterocyclic compound belonging to the pyrimidine family. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes existing research findings to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is C14H14ClN3C_{14}H_{14}ClN_{3}. Its structure features a tetrahydropyrido-pyrimidine backbone, which is crucial for its biological activity.

PropertyValue
Molecular Weight275.733 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
AppearanceSolid

Antimicrobial Activity

Research indicates that compounds containing pyrimidine structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of tetrahydropyrido-pyrimidines showed inhibitory effects against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and function.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance:

  • Case Study : A study published in Journal of Medicinal Chemistry reported that this compound exhibited cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The compound induced apoptosis through the activation of caspase pathways.
  • Mechanism : The compound's ability to inhibit DNA synthesis and induce cell cycle arrest at the G2/M phase was highlighted as a crucial mechanism underlying its anticancer activity.

Anti-inflammatory Effects

Inflammation is a significant factor in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity against target cells. For example:

  • Chlorine Substitution : The presence of chlorine at position 2 enhances lipophilicity and cellular uptake.
  • Benzyl Group : The benzyl moiety contributes to increased binding affinity to biological targets.

Properties

IUPAC Name

6-benzyl-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3/c15-14-16-8-12-10-18(7-6-13(12)17-14)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZIJAASRJIDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=C(N=C21)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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